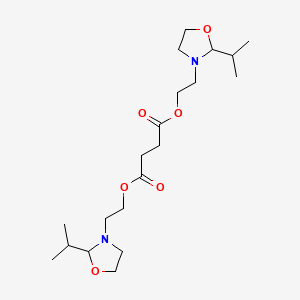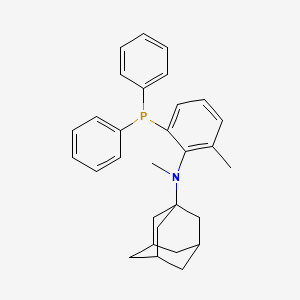![molecular formula C13H11NO4 B12879922 1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 56297-34-8](/img/structure/B12879922.png)
1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitrophenyl group and a propanone moiety in the structure of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds, leading to the formation of larger, more complex molecules.
Aplicaciones Científicas De Investigación
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. Furan derivatives are known for their therapeutic efficacy, and this compound is no exception.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The furan ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparación Con Compuestos Similares
1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)propan-1-one: This compound lacks the furan ring, which may result in different chemical reactivity and biological activity.
1-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)ethanone: The presence of a chloro group in this compound can lead to different substitution reactions and potentially different biological effects.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains additional heterocyclic rings, which can enhance its antibacterial activity compared to 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one.
The uniqueness of 1-(5-(4-Nitrophenyl)furan-2-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
56297-34-8 |
|---|---|
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H11NO4/c1-2-11(15)13-8-7-12(18-13)9-3-5-10(6-4-9)14(16)17/h3-8H,2H2,1H3 |
Clave InChI |
VSPYQQHSGMPNHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)

![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)

![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)


![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
